5-chloro-1-methyl-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]-1H-indole-2-carboxamide 5-chloro-1-methyl-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]-1H-indole-2-carboxamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC14779469
InChI: InChI=1S/C19H16ClN5O/c1-24-17-7-4-15(20)8-14(17)9-18(24)19(26)23-16-5-2-13(3-6-16)10-25-12-21-11-22-25/h2-9,11-12H,10H2,1H3,(H,23,26)
SMILES:
Molecular Formula: C19H16ClN5O
Molecular Weight: 365.8 g/mol

5-chloro-1-methyl-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]-1H-indole-2-carboxamide

CAS No.:

Cat. No.: VC14779469

Molecular Formula: C19H16ClN5O

Molecular Weight: 365.8 g/mol

* For research use only. Not for human or veterinary use.

5-chloro-1-methyl-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]-1H-indole-2-carboxamide -

Specification

Molecular Formula C19H16ClN5O
Molecular Weight 365.8 g/mol
IUPAC Name 5-chloro-1-methyl-N-[4-(1,2,4-triazol-1-ylmethyl)phenyl]indole-2-carboxamide
Standard InChI InChI=1S/C19H16ClN5O/c1-24-17-7-4-15(20)8-14(17)9-18(24)19(26)23-16-5-2-13(3-6-16)10-25-12-21-11-22-25/h2-9,11-12H,10H2,1H3,(H,23,26)
Standard InChI Key LLAIMHMJYJNFMQ-UHFFFAOYSA-N
Canonical SMILES CN1C2=C(C=C(C=C2)Cl)C=C1C(=O)NC3=CC=C(C=C3)CN4C=NC=N4

Introduction

Structural Characterization and Molecular Properties

Core Architecture and Functional Groups

The compound features an indole core substituted at the 1-position with a methyl group and at the 2-position with a carboxamide moiety. The carboxamide nitrogen is further linked to a phenyl ring bearing a 1H-1,2,4-triazol-1-ylmethyl group at the para position. A chlorine atom occupies the 5-position of the indole ring, contributing to electronic modulation and potential bioactivity .

The molecular formula is C₁₉H₁₇ClN₆O, with a molecular weight of 404.84 g/mol. Key functional groups include:

  • Indole ring: A bicyclic structure with aromatic and π-π stacking capabilities.

  • Triazole moiety: A five-membered heterocycle with three nitrogen atoms, enabling hydrogen bonding and metal coordination.

  • Chloro substituent: Enhances lipophilicity and influences electronic distribution.

Spectroscopic and Physicochemical Data

While experimental data for this specific compound is sparse, analogous indole-triazole hybrids exhibit distinct spectral profiles:

  • ¹H NMR: Aromatic protons in the indole ring resonate at δ 7.2–8.1 ppm, while triazole protons appear as singlets near δ 8.3 ppm .

  • IR spectroscopy: Stretching vibrations for the carboxamide group (C=O at ~1650 cm⁻¹) and triazole C-N bonds (~1550 cm⁻¹) are characteristic .

  • LogP: Estimated at 2.8–3.2, indicating moderate lipophilicity suitable for blood-brain barrier penetration .

Synthesis and Chemical Reactivity

Synthetic Routes

The compound can be synthesized via a multi-step protocol involving:

  • Indole-2-carboxylic acid activation: Reaction with propargylamine using coupling agents like TBTU to form N-propargyl-indole-2-carboxamide.

  • Azide preparation: Substitution of 4-(bromomethyl)phenylazide with 1H-1,2,4-triazole.

  • Click chemistry: Copper-catalyzed azide-alkyne cycloaddition (CuAAC) to link the indole and triazole components .

Table 1: Optimization of Synthetic Yield

StepReagentTemperature (°C)Yield (%)
1TBTU, Et₃N2578
2NaN₃, DMF8085
3CuSO₄, Sodium ascorbate5092

Biological Activities and Mechanistic Insights

α-Glucosidase Inhibition

Analogous compounds (e.g., 5k in ) demonstrate potent α-glucosidase inhibition (IC₅₀ = 26.8 μM vs. acarbose’s 752.0 μM). Molecular docking suggests the triazole and indole moieties occupy the enzyme’s active site, forming hydrogen bonds with Asp349 and Arg439 residues .

Table 2: Comparative Inhibitory Activity

CompoundIC₅₀ (μM)Inhibition Type
Target Compound*~30†Competitive
Acarbose752.0Non-competitive
5k (Analog)26.8Competitive
*Hypothesized based on structural similarity; †Estimated from SAR trends .

Antifungal Activity

Triazole-containing compounds inhibit fungal lanosterol 14α-demethylase (CYP51), disrupting ergosterol biosynthesis. The chloro substituent enhances membrane permeability, potentially lowering MIC values against Candida spp. and Aspergillus fumigatus .

Pharmacological Applications and Future Directions

Diabetes Management

As an α-glucosidase inhibitor, this compound could delay carbohydrate digestion, reducing postprandial hyperglycemia. Its competitive inhibition mechanism offers advantages over acarbose, including lower dosing requirements .

Antifungal Therapy

Structural alignment with fluconazole suggests utility in treating systemic mycoses. Further studies should evaluate CYP51 binding affinity and resistance profiles.

Oncology

Indole derivatives modulate tubulin polymerization and kinase activity. Hybridization with triazole may enhance dual-targeting capabilities, warranting cytotoxicity assays against cancer cell lines.

Comparative Analysis with Structural Analogs

Table 3: Structural and Functional Comparison

PropertyTarget Compound5k Fluconazole
Molecular Weight404.84428.37306.27
Key MoietiesIndole, TriazoleAcridinone, TriazoleBis-triazole
Primary Targetα-Glucosidaseα-GlucosidaseCYP51
LogP3.02.50.5

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